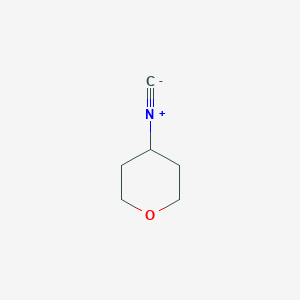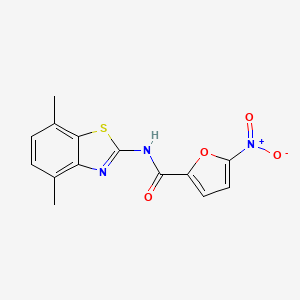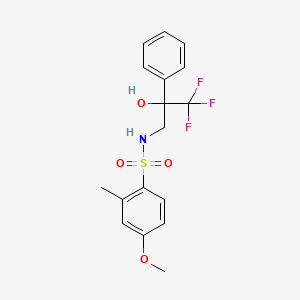![molecular formula C27H20F2N4O3S B2762547 N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1795035-98-1](/img/structure/B2762547.png)
N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide , also known as Pydiflumetofen , is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. It was first marketed by Syngenta in 2016 under the brand name Miravis . The compound is an amide that combines a pyrazole acid with a substituted phenethylamine, resulting in an inhibitor of succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration across various organisms .
Synthesis Analysis
Pydiflumetofen is synthesized by combining 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative derived from 2,4,6-trichlorobenzaldehyde . The synthesis involves the formation of a nitrostyrene through a Henry reaction between the aldehyde and nitroethane, followed by a reduction reaction to convert it to a ketone. The ketone then forms an imine with methoxyamine .
Molecular Structure Analysis
The molecular formula of Pydiflumetofen is C16H16Cl3F2N3O2 , with a molar mass of 426.67 g/mol . It appears as an off-white solid and has a melting point of 113°C . Its solubility in water is 1.5 mg/L at 20°C . The compound has a log P value of 3.8 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Molecular Design and Synthesis
Compounds with complex structures, including pyrimidine derivatives, are often subjects of research in the context of molecular design and synthesis. For example, the synthesis of p-hydroxycinnamic acid derivatives and their investigation for binding with bovine serum albumin demonstrate the exploration of molecular interactions and the potential for targeting protein interactions (Meng et al., 2012). These studies lay the groundwork for understanding how molecules like the one might be synthesized and studied for their interactions with biological molecules.
2. Radioligand Development for Imaging
Another application is found in the development of radioligands for imaging with positron emission tomography (PET). For instance, the synthesis and evaluation of DPA-714, a compound within the pyrimidine family, for imaging the translocator protein demonstrate the utility of such compounds in medical imaging and diagnosis (Dollé et al., 2008). This suggests potential applications in designing diagnostic tools or therapeutic agents targeting specific proteins or pathways within the body.
3. Antifolate Drug Development
Research into antifolates, a class of drugs that inhibit the activity of dihydrofolate reductase, often involves the synthesis of compounds like 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines. These studies contribute to the development of new antitumor agents and provide insights into the mechanism of action and potential therapeutic applications of complex molecules (Gangjee et al., 2007).
Mécanisme D'action
Pydiflumetofen acts as an inhibitor of succinate dehydrogenase , an enzyme involved in cellular respiration. By disrupting this enzyme, it inhibits energy production in fungal cells, leading to their death. This mechanism of action has been known since the 1960s, and Pydiflumetofen is part of a class of compounds that control fungal diseases in crops .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N4O3S/c1-36-19-10-8-18(9-11-19)33-26(35)25-24(20(14-30-25)16-5-3-2-4-6-16)32-27(33)37-15-23(34)31-22-12-7-17(28)13-21(22)29/h2-14,30H,15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPCKCYYZQKZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)






![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)